molecular formula C8H6N2O B13961872 1H-6,9-Epoxyimidazo[1,2-a]azepine CAS No. 326810-88-2

1H-6,9-Epoxyimidazo[1,2-a]azepine

Katalognummer: B13961872
CAS-Nummer: 326810-88-2
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: YABFBYVMTLZQBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-6,9-Epoxyimidazo[1,2-a]azepine is a heterocyclic compound that belongs to the class of imidazoazepines. This compound is characterized by a fused ring system consisting of an imidazole ring and an azepine ring, with an epoxy group attached. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 1H-6,9-Epoxyimidazo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnones in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an alcoholic solvent at elevated temperatures, leading to the formation of the desired imidazoazepine compound .

Analyse Chemischer Reaktionen

1H-6,9-Epoxyimidazo[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The epoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoazepines .

Wissenschaftliche Forschungsanwendungen

1H-6,9-Epoxyimidazo[1,2-a]azepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-6,9-Epoxyimidazo[1,2-a]azepine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptor sites, modulating their activity and leading to various biological effects. For example, as an antagonist of dopamine receptors, it can inhibit dopamine signaling pathways, which may contribute to its potential antidepressant properties .

Vergleich Mit ähnlichen Verbindungen

1H-6,9-Epoxyimidazo[1,2-a]azepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the epoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

326810-88-2

Molekularformel

C8H6N2O

Molekulargewicht

146.15 g/mol

IUPAC-Name

11-oxa-3,6-diazatricyclo[6.2.1.02,6]undeca-1,4,7,9-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-7-8-9-3-4-10(8)5-6(1)11-7/h1-5,9H

InChI-Schlüssel

YABFBYVMTLZQBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3NC=CN3C=C1O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.